molecular formula C7H7BrN2O2 B13146603 2-Bromo-4-methoxynicotinamide

2-Bromo-4-methoxynicotinamide

Cat. No.: B13146603
M. Wt: 231.05 g/mol
InChI Key: VRWUBELYTLFYKU-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxynicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a bromine atom at the 2-position and a methoxy group at the 4-position on the nicotinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxynicotinamide typically involves the bromination of 4-methoxynicotinamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-methoxynicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve solvents like ethanol or dimethylformamide (DMF) and may require heating.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding aminonicotinamide derivative.

Scientific Research Applications

2-Bromo-4-methoxynicotinamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nicotinamide.

    Industrial Applications: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxynicotinamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

    2-Bromo-4-methylpyridine: Similar in structure but lacks the methoxy group.

    4-Methoxynicotinamide: Lacks the bromine atom but has a similar nicotinamide core.

    2-Bromo-4-methoxyacetophenone: Similar functional groups but different core structure.

Uniqueness: 2-Bromo-4-methoxynicotinamide is unique due to the combination of the bromine atom and methoxy group on the nicotinamide ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

2-bromo-4-methoxypyridine-3-carboxamide

InChI

InChI=1S/C7H7BrN2O2/c1-12-4-2-3-10-6(8)5(4)7(9)11/h2-3H,1H3,(H2,9,11)

InChI Key

VRWUBELYTLFYKU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)Br)C(=O)N

Origin of Product

United States

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